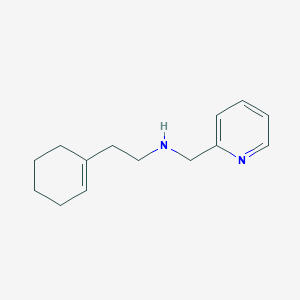
N-(3-ethoxybenzyl)(2-pyridyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxybenzyl)(2-pyridyl)methanamine, also known as EBPM, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience and pharmacology.
Mécanisme D'action
N-(3-ethoxybenzyl)(2-pyridyl)methanamine is believed to exert its effects by binding to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. By binding to these receptors, N-(3-ethoxybenzyl)(2-pyridyl)methanamine can modulate the activity of these neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxybenzyl)(2-pyridyl)methanamine can have a range of biochemical and physiological effects, including changes in dopamine and serotonin levels, as well as alterations in brain activity and behavior. N-(3-ethoxybenzyl)(2-pyridyl)methanamine has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as a therapeutic agent for Parkinson's disease. It has also been shown to have antidepressant-like effects in animal models, possibly through its modulation of serotonin activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethoxybenzyl)(2-pyridyl)methanamine in lab experiments is its specificity for certain receptors in the brain, which allows researchers to study the effects of modulating these receptors in a controlled manner. However, one limitation of using N-(3-ethoxybenzyl)(2-pyridyl)methanamine is its relatively low potency compared to other compounds that target the same receptors. This may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving N-(3-ethoxybenzyl)(2-pyridyl)methanamine. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and depression. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a tool for studying the role of specific neurotransmitters in behavior and cognition. By modulating the activity of these neurotransmitters, researchers can gain a better understanding of their function in the brain. Finally, further research is needed to optimize the synthesis and purification methods for N-(3-ethoxybenzyl)(2-pyridyl)methanamine, which may improve its potency and usefulness in lab experiments.
Méthodes De Synthèse
N-(3-ethoxybenzyl)(2-pyridyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-ethoxybenzaldehyde with 2-pyridylmethylamine in the presence of a reducing agent. The resulting product is then subjected to further purification steps to obtain pure N-(3-ethoxybenzyl)(2-pyridyl)methanamine.
Applications De Recherche Scientifique
N-(3-ethoxybenzyl)(2-pyridyl)methanamine has been shown to have potential applications in neuroscience and pharmacology research. It has been studied for its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in regulating mood, behavior, and cognition. N-(3-ethoxybenzyl)(2-pyridyl)methanamine has also been investigated for its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression.
Propriétés
Nom du produit |
N-(3-ethoxybenzyl)(2-pyridyl)methanamine |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14/h3-10,16H,2,11-12H2,1H3 |
Clé InChI |
HMQWATCFCQAUIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2 |
SMILES canonique |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)



![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
![2-(4-{[(2-Chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275935.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275941.png)